(Rac)-Etavopivat -

(Rac)-Etavopivat

Catalog Number: EVT-10961145
CAS Number:
Molecular Formula: C22H23N3O6S
Molecular Weight: 457.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  1. Starting Materials: Selection of appropriate precursors that can be chemically modified to yield the desired active compound.
  2. Reactions: Employing standard organic synthesis techniques such as alkylation, acylation, or cyclization.
  3. Purification: Utilizing chromatographic methods to isolate the racemic mixture of (Rac)-Etavopivat from other by-products.

Technical details regarding specific reaction conditions or yields are not readily available in the current literature but would be critical for industrial-scale production.

Molecular Structure Analysis

(Rac)-Etavopivat has a complex molecular structure characterized by its ability to interact with erythrocyte pyruvate kinase. The exact molecular formula and structural data are essential for understanding its functionality:

  • Molecular Formula: C14_{14}H12_{12}F6_{6}N2_{2}O
  • Molecular Weight: Approximately 364.25 g/mol
  • Structural Features: The compound features multiple fluorine substituents and a distinctive functional group that promotes its activity as a pyruvate kinase activator.

The stereochemistry of (Rac)-Etavopivat indicates that it exists as a racemic mixture, which includes both enantiomers that may have different biological activities .

Chemical Reactions Analysis

(Rac)-Etavopivat primarily undergoes reactions that enhance its interaction with erythrocyte pyruvate kinase. Key reactions include:

  1. Activation of Pyruvate Kinase: By binding to the enzyme, (Rac)-Etavopivat increases its catalytic efficiency, facilitating glycolysis.
  2. Modulation of Metabolic Pathways: The compound influences pathways involving adenosine triphosphate production and 2,3-diphosphoglycerate levels in red blood cells.

These reactions are vital for improving red blood cell functionality under hypoxic conditions typical in sickle cell disease .

Mechanism of Action

The mechanism by which (Rac)-Etavopivat exerts its effects involves several key processes:

  1. Activation of Erythrocyte Pyruvate Kinase: This leads to increased glycolytic flux, resulting in higher levels of adenosine triphosphate.
  2. Reduction of 2,3-Diphosphoglycerate Levels: Lower levels of this metabolite enhance hemoglobin's affinity for oxygen, reducing sickling of red blood cells.
  3. Improvement in Red Blood Cell Deformability: Enhanced energy metabolism helps maintain membrane integrity and flexibility, crucial for navigating through narrow capillaries.

Clinical studies have shown that a single dose can significantly increase hemoglobin-oxygen affinity and reduce sickling in red blood cells from patients with sickle cell disease .

Physical and Chemical Properties Analysis

The physical and chemical properties of (Rac)-Etavopivat play a crucial role in its pharmacological profile:

  • Solubility: The compound's solubility characteristics are important for its bioavailability; it is designed to be orally active.
  • Stability: Stability under physiological conditions ensures that the compound remains effective upon administration.
  • Pharmacokinetics: Preliminary studies indicate a linear pharmacokinetic profile at therapeutic doses, suggesting predictable absorption and distribution patterns .

These properties are essential for determining dosing regimens and potential side effects.

Applications

(Rac)-Etavopivat is primarily being investigated for its therapeutic potential in treating sickle cell disease. Its applications include:

  • Management of Sickle Cell Disease: By improving oxygen delivery and reducing red blood cell sickling, it aims to decrease the frequency of vaso-occlusive crises.
  • Potential Use in Other Hemoglobinopathies: Given its mechanism of action, there may be broader applications in other conditions characterized by abnormal hemoglobin function.

Ongoing clinical trials will further elucidate its efficacy and safety profile in these contexts .

Introduction to Erythrocyte Pyruvate Kinase Modulation in Hemoglobinopathies

Therapeutic Targeting of Glycolytic Enzymes in Hemolytic Disorders

The therapeutic modulation of erythrocyte metabolic pathways represents a paradigm shift in managing hereditary hemolytic anemias. As anucleate cells with limited biosynthetic capacity, red blood cells rely exclusively on anaerobic glycolysis (Embden-Meyerhof pathway) for adenosine triphosphate production. Pyruvate kinase, the enzyme catalyzing the final step of this pathway, converts phosphoenolpyruvate to pyruvate while generating adenosine triphosphate. In pyruvate kinase deficiency, diminished enzymatic activity causes upstream metabolite accumulation (including 2,3-diphosphoglycerate) and critically reduces adenosine triphosphate availability, compromising red blood cell membrane integrity and lifespan [3] [4].

Table 1: Molecular Targets in Hemolytic Disorders

Disorder CategoryPrimary Molecular DefectConsequenceTherapeutic Approach
Enzyme DeficienciesPyruvate kinase mutationsReduced adenosine triphosphate, increased 2,3-diphosphoglyceratePyruvate kinase activation
HemoglobinopathiesHemoglobin S polymerizationSickling, oxidative damageHemoglobin modulation, metabolic enhancement
Membrane DisordersCytoskeletal protein defectsFragility, hemolysisMembrane stabilization

Beyond pyruvate kinase deficiency, dysfunctional red blood cell metabolism contributes significantly to the pathophysiology of sickle cell disease and thalassemia. In sickle cell disease, chronic oxidative stress and repeated sickling episodes increase energy demands. The baseline adenosine triphosphate deficit (approximately 30% lower than healthy erythrocytes) impairs cation homeostasis and deformability, potentiating vaso-occlusion [3] [7]. Similarly, thalassemic erythrocytes exhibit accelerated glycolysis and oxidative damage, creating a metabolic vulnerability amenable to pyruvate kinase activation. This mechanistic overlap provides the foundation for targeting pyruvate kinase across diverse hemolytic conditions through allosteric enzyme activators [4] [8].

Rationale for Pyruvate Kinase Activation in Sickle Cell Disease Pathobiology

Sickle cell disease pathogenesis involves complex interactions between hemoglobin polymerization, cellular dehydration, adhesion, and oxidative damage. The central role of 2,3-diphosphoglycerate in facilitating hemoglobin S deoxygenation and polymerization makes it a critical therapeutic target. Elevated 2,3-diphosphoglycerate concentrations decrease hemoglobin-oxygen affinity, promoting hemoglobin S polymerization and sickling under hypoxic conditions [2] [7]. Pyruvate kinase activation reduces 2,3-diphosphoglycerate levels by redirecting glycolytic flux toward pyruvate production, thereby increasing hemoglobin-oxygen affinity and delaying deoxygenation-induced polymerization [2] [6].

Concurrently, sickle erythrocytes exhibit diminished pyruvate kinase activity and adenosine triphosphate reserves due to chronic oxidant stress. Reactive oxygen species in sickle cell disease originate from multiple sources: hemoglobin autoxidation, NADPH oxidase activation (stimulated by plasma cytokines like transforming growth factor β1 and endothelin-1), and mitochondrial dysfunction [1]. This oxidative environment further inhibits pyruvate kinase activity, creating a vicious cycle of energy depletion. Adenosine triphosphate deficiency compromises erythrocyte deformability and membrane phospholipid asymmetry, increasing phosphatidylserine exposure that promotes adhesion and thrombin generation [1] [4].

Pyruvate kinase activators interrupt this pathobiology through dual mechanisms:

  • 2,3-Diphosphoglycerate Reduction: Decreasing 2,3-diphosphoglycerate concentrations by approximately 17-30% increases hemoglobin-oxygen affinity (P50 reduction of 5-9%), delaying hemoglobin S polymerization during deoxygenation [2] [7].
  • Adenosine Triphosphate Restoration: Enhancing glycolytic flux increases adenosine triphosphate production by up to 129%, improving membrane integrity and deformability while reducing rigidity and fragmentation [4] [6].

Table 2: Metabolic Effects of Pyruvate Kinase Activation in Sickle Cell Disease

ParameterPre-Treatment StatusPost-Activator EffectFunctional Consequence
2,3-DiphosphoglycerateElevated (↑ polymerization)Reduced by 17-30%Increased Hb-O₂ affinity, delayed sickling
Adenosine triphosphateDiminished (↓30% baseline)Increased up to 129%Improved membrane integrity, deformability
Point of SicklingLower pO₂ thresholdIncreased pO₂ by 9%Extended oxygenation safety margin
Reactive Oxygen SpeciesElevated via NADPH oxidaseIndirectly reducedLess oxidative membrane damage

Evolution of Small-Molecule Pyruvate Kinase Activators: From Mitapivat to (Rac)-Etavopivat

The development of erythrocyte-specific pyruvate kinase activators progressed from initial cancer metabolism research to targeted hemolytic anemia therapies. Mitapivat (AG-348), the first-in-class oral allosteric activator, demonstrated proof-of-concept by binding to pyruvate kinase tetramers at a site distinct from fructose-1,6-bisphosphate. This binding stabilizes the enzymatically active R-state, enhancing activity in both wild-type (approximately 2-6 fold increase) and mutant enzymes (including common pyruvate kinase deficiency variants like R510Q and R479H) [4]. Preclinical data showed mitapivat increased adenosine triphosphate by up to 60% and reduced 2,3-diphosphoglycerate by 47% in healthy subjects, with sustained hemoglobin responses in 50% of non-transfusion-dependent pyruvate kinase deficiency patients [4] [8].

(Rac)-Etavopivat (FT-4202) emerged as a next-generation activator with optimized pharmaceutical properties and broader hemoglobinopathy applications. Mechanistically, it shares mitapivat’s allosteric modulation but exhibits distinct binding kinetics and greater maximal activation of wild-type pyruvate kinase [2] [6]. Ex vivo treatment of sickle cell disease erythrocytes with (Rac)-Etavopivat demonstrated:

  • Significant increases in hemoglobin-oxygen affinity (p50 reduction)
  • Decreased sickling under deoxygenation
  • Adenosine triphosphate elevation by approximately 38%
  • Reduction in the point of sickling (specific pO₂ threshold) by 9% [2]

Table 3: Comparative Profile of Clinical-Stage Pyruvate Kinase Activators

CharacteristicMitapivat(Rac)-Etavopivat
Chemical ClassSulfonamideNot specified (proprietary)
Pyruvate Kinase Activation2-6 fold wild-type, mutant-specificEnhanced wild-type activation
2,3-Diphosphoglycerate ReductionUp to 47% (healthy subjects)Significant decrease (non-human primates/humans)
Adenosine triphosphate IncreaseUp to 60% (healthy); 129% (sickle cell ex vivo)38% (non-human primates); higher in ex vivo sickle cells
Hemoglobin-Oxygen AffinityP50 decreased 5% (thalassemia)Significantly increased (healthy/sickle cell)
Sickling ReductionDemonstrated ex vivoRobust reduction under deoxygenation

(Rac)-Etavopivat’s therapeutic potential extends beyond pyruvate kinase deficiency due to its efficacy in hemoglobin S-containing erythrocytes. In non-human primates, single-dose administration rapidly decreased 2,3-diphosphoglycerate, while chronic dosing increased adenosine triphosphate by 38% [2]. Phase 1 studies in healthy human subjects confirmed these pharmacodynamic effects, demonstrating significantly increased hemoglobin-oxygen affinity within 24 hours—a critical feature for preventing hemoglobin S polymerization [2] [6]. Ex vivo treatment of sickle cell disease donor erythrocytes (including homozygous hemoglobin S and hemoglobin SC genotypes) consistently reduced sickling, supporting its development as a disease-modifying therapy targeting fundamental metabolic derangements [2] [7].

Properties

Product Name

(Rac)-Etavopivat

IUPAC Name

1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-3-hydroxy-2-phenylpropan-1-one

Molecular Formula

C22H23N3O6S

Molecular Weight

457.5 g/mol

InChI

InChI=1S/C22H23N3O6S/c26-14-19(15-4-2-1-3-5-15)22(27)24-10-16-12-25(13-17(16)11-24)32(28,29)18-8-20-21(23-9-18)31-7-6-30-20/h1-5,8-9,19,26H,6-7,10-14H2

InChI Key

KZFFYEPYCVDOGE-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C=N2)S(=O)(=O)N3CC4=C(C3)CN(C4)C(=O)C(CO)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.